5-Chlorothieno[3,2-b]pyridin-7-ol
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Overview
Description
5-Chlorothieno[3,2-b]pyridin-7-ol is a heterocyclic compound with the molecular formula C7H4ClNOS and a molecular weight of 185.63 g/mol . This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[3,2-b]pyridin-7-ol typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chlorothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Chlorothieno[3,2-b]pyridin-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chlorothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of Pim-1 kinase, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothieno[3,2-b]pyridine: This compound shares a similar core structure but lacks the hydroxyl group at the 7-position.
5-Chloro-7-methoxythieno[3,2-b]pyridine: This compound has a methoxy group instead of a hydroxyl group at the 7-position.
Uniqueness
5-Chlorothieno[3,2-b]pyridin-7-ol is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chloro-4H-thieno[3,2-b]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-6-3-5(10)7-4(9-6)1-2-11-7/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNNOQZOBKTEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=CC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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